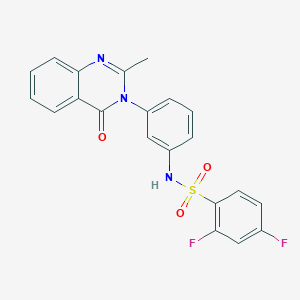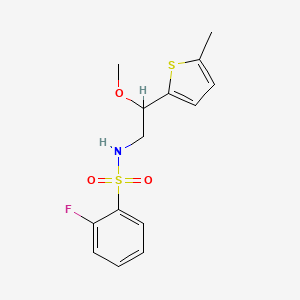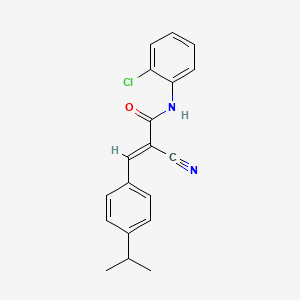![molecular formula C21H17N3O3S B2942208 N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide CAS No. 941995-77-3](/img/structure/B2942208.png)
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide, also known as MRS1477, is a small molecule antagonist of the P2Y14 receptor. This receptor is a member of the P2Y family of purinergic receptors, which are involved in various physiological processes such as platelet aggregation, inflammation, and immune responses. The P2Y14 receptor is expressed in immune cells, adipose tissue, and the central nervous system, making it a potential target for drug development.
Mécanisme D'action
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide acts as an antagonist of the P2Y14 receptor, blocking its activation by endogenous ligands such as UDP-glucose. This results in the inhibition of downstream signaling pathways, including the activation of phospholipase C and the release of intracellular calcium. The exact mechanism by which the P2Y14 receptor regulates various physiological processes is still under investigation, but it is thought to involve the modulation of immune responses, inflammation, and metabolic homeostasis.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide can modulate various biochemical and physiological processes, including immune cell migration, adipogenesis, and insulin sensitivity. In addition, it has been shown to reduce the activation of inflammatory pathways in response to lipopolysaccharide, suggesting a potential therapeutic use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, a limitation is that it is a relatively new compound, and its effects on various physiological processes are still being investigated. In addition, the P2Y14 receptor is expressed in various tissues, making it difficult to study the specific effects of N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide on a particular process.
Orientations Futures
Could include the development of more selective P2Y14 receptor antagonists, as well as the investigation of its effects on other processes such as cancer cell migration and proliferation. In addition, the use of N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide in animal models could provide valuable insights into its potential use in the treatment of metabolic and inflammatory diseases.
Méthodes De Synthèse
The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide involves several steps, including the reaction of 6-methoxypyridazin-3-amine with 4-bromoaniline to form an intermediate, which is then reacted with naphthalene-2-sulfonyl chloride to form the final product. The synthesis of N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide has been optimized to achieve high yields and purity, making it suitable for further research.
Applications De Recherche Scientifique
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide has been used in various scientific studies to investigate the role of the P2Y14 receptor in different physiological processes. For example, it has been shown to inhibit the migration of immune cells in response to chemokines, indicating a potential role in the regulation of inflammation. N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide has also been used to study the effects of P2Y14 receptor activation on adipogenesis and insulin sensitivity, suggesting a potential target for the treatment of metabolic disorders.
Propriétés
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-27-21-13-12-20(22-23-21)16-6-9-18(10-7-16)24-28(25,26)19-11-8-15-4-2-3-5-17(15)14-19/h2-14,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJSPADPGWNAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]naphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[4-(2-methylpropyl)phenyl]-1-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2942126.png)



![Ethyl 5-{[(4-iodophenyl)carbamoyl]amino}-2,6-dimethylpyridine-3-carboxylate](/img/structure/B2942131.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)quinoxaline-2-carboxamide](/img/structure/B2942135.png)
![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/no-structure.png)

![N-isopropyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2942141.png)
![N-[cyano(2-fluorophenyl)methyl]-3-(methoxymethyl)-1-benzofuran-2-carboxamide](/img/structure/B2942142.png)
![3,5-dimethyl-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B2942143.png)
![1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2942144.png)